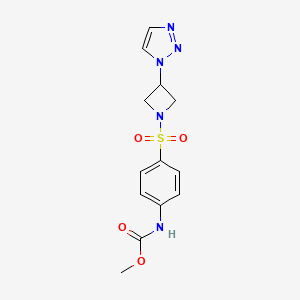

甲基 (4-((3-(1H-1,2,3-三唑-1-基)氮杂环丁烷-1-基)磺酰)苯基)碳酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-1,2,3-Triazole derivatives are a class of compounds that have been widely studied due to their myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . They can be easily obtained by the copper-catalyzed click reaction of azides with alkynes .

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole derivatives often involves the copper-catalyzed click reaction of azides with alkynes . For example, a quinoline-based [1,2,3]-triazole hybrid derivative was synthesized via Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt) .Molecular Structure Analysis

These compounds are characterized using various spectroscopic techniques, including proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC), distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-1,2,3-triazole derivatives typically involve the copper-catalyzed click reaction of azides with alkynes .科学研究应用

抗菌活性的化学修饰

磺胺嘧啶类似物在特定位置的化学修饰,包括氨基甲酰氧基甲基,已被证明对抗菌活性有显著影响。这些修饰导致了对革兰氏阴性菌具有强效活性的化合物的发展,包括铜绿假单胞菌,突出了结构变化对生物活性的影响(Sendai 等,1985;Sendai 等,1985)。

氮杂环酮衍生物的合成和表征

各种氮杂环酮衍生物的合成和表征已被探索,揭示了它们的抗菌活性潜力。研究表明,这些化合物可以通过涉及氯乙酸和 POCl3 的反应制备,其中一些对不同的细菌菌株显示出有希望的抗菌作用(Chopde 等,2012)。

β-内酰胺酶抑制活性

对单内酰胺衍生物的研究,包括那些含有三唑基和磺酰基的衍生物,已经显示出 β-内酰胺酶抑制活性。这表明此类化合物通过抑制降解 β-内酰胺类抗生素的酶来对抗抗生素耐药性的潜力(Phillips 等,1998)。

磺胺类杂交物的抗菌活性

结合磺胺类和氨基甲酸酯骨架的新型杂交物已被合成并测试其抗菌活性。其中一些化合物对被测细菌表现出显着的活性,突出了此类杂交结构在治疗微生物感染中的治疗潜力(Hussein,2018)。

抗结核活性合成

三唑基甲基取代苯基-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸盐的合成已显示出对 H37Rv 和多药耐药结核分枝杆菌菌株有希望的抗结核活性。这突出了合成化学在开发新的结核病治疗方法中的重要性(Venugopala 等,2016)。

作用机制

未来方向

属性

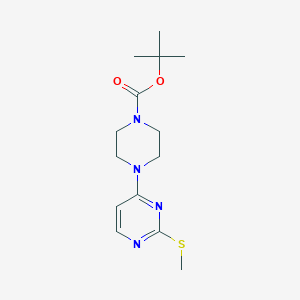

IUPAC Name |

methyl N-[4-[3-(triazol-1-yl)azetidin-1-yl]sulfonylphenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O4S/c1-22-13(19)15-10-2-4-12(5-3-10)23(20,21)17-8-11(9-17)18-7-6-14-16-18/h2-7,11H,8-9H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSASBKRNJZXNCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B2836900.png)

![6-(4-Methoxyphenyl)-3-[2-oxo-2-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethyl]pyrimidin-4-one](/img/structure/B2836901.png)

![Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B2836903.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dimethylbenzamide](/img/structure/B2836908.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)ethanesulfonamide](/img/structure/B2836909.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2836916.png)

![3-methoxy-1-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2836918.png)

![3-(4-Methoxyphenyl)-5-[1-(2-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2836920.png)

![(5Z)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)